![molecular formula C18H13N3O3S2 B2363839 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681167-36-2](/img/structure/B2363839.png)
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the one , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with the presence of benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggesting a potential role in targeting enzymes or receptors involved in cellular processes. The exact molecular formula and structure would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. As mentioned earlier, various synthetic pathways can be used, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
- Anticancer Activity : Thiazole derivatives have been investigated for their antitumor properties. MLS000100909, with its thiazole moiety, could potentially inhibit cancer cell growth or metastasis .
- Antimicrobial Effects : Thiazoles exhibit antimicrobial activity. MLS000100909 might contribute to combating bacterial or fungal infections .
- Antioxidant Properties : Some thiazole-based compounds demonstrate antioxidant effects. MLS000100909 could play a role in scavenging free radicals and protecting cells from oxidative damage .
- Enzyme and Receptor Targeting : The presence of benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties in MLS000100909 suggests potential interactions with enzymes or receptors involved in cellular processes.
- Anti-Alzheimer’s Potential : Thiazoles have been explored for their effects on neurodegenerative diseases. MLS000100909 might contribute to Alzheimer’s disease research .
- Photosensitizers : Thiazoles are used in photosensitizers, which play a crucial role in photodynamic therapy and other applications .
- Rubber Vulcanization : Thiazoles are involved in rubber vulcanization processes, enhancing rubber properties .
- Catalytic Applications : Thiazoles can serve as catalysts in various chemical reactions .
- Sensor Development : Thiazoles are used in sensor technologies, including gas sensors and biosensors .
- Drug Design and Discovery : Thiazoles are essential scaffolds in medicinal chemistry. MLS000100909’s structure may inspire novel drug design .
Medicinal Chemistry and Drug Development
Biological and Pharmacological Research
Materials Science and Industrial Applications
Chemical Catalysts and Sensors
Pharmaceutical Industry
Natural Product Chemistry
Future Directions
The future directions for research on this compound could include further studies to determine its exact structure and properties, as well as its mechanism of action. Additionally, its potential applications in medicine or other fields could be explored. Further synthesis and testing of this compound could also be carried out to determine its efficacy and safety .
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-10-6-7-11-16(15(10)25-9)26-18(20-11)21-17(22)14-8-23-12-4-2-3-5-13(12)24-14/h2-7,14H,8H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVQAXAQISGEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
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